N-(4-(1H-tetrazol-1-yl)phenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide
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Description
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H24N10O and its molecular weight is 444.503. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry
The synthesis of novel heterocyclic compounds, such as pyrazolopyridines and thioxopyrimidines, has been a significant area of application for compounds related to the chemical structure . These compounds are synthesized through reactions involving aryl aldehydes, ammonium formate, and acetoacetanilide, leading to the development of novel fused heterobicycles with potential applications in medicinal chemistry and drug development (Karthikeyan, Vijayakumar, & Sarveswari, 2014); (Ho & Suen, 2013).
Antimicrobial and Antituberculosis Activity
Compounds derived from or related to the chemical structure have been evaluated for their antimicrobial and antituberculosis activities. Specifically, derivatives have shown inhibitory effects against Mycobacterium tuberculosis, indicating potential as novel therapeutic agents for treating tuberculosis (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
Anticancer and Anti-inflammatory Activities
Research into pyrazolopyridine and pyrazolopyrimidine derivatives has also revealed their potential in anticancer and anti-inflammatory treatments. These studies indicate that certain derivatives exhibit considerable activity against liver and breast cancer cell lines, as well as inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013); (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
GyrB Inhibitors for Tuberculosis Treatment
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed by molecular hybridization, have been studied as GyrB ATPase inhibitors against Mycobacterium smegmatis and Mycobacterium tuberculosis. These findings contribute to the search for new antituberculosis agents with improved efficacy and safety profiles (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-[4-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N10O/c1-15-12-16(2)32(27-15)21-10-9-20(25-26-21)30-11-3-4-17(13-30)22(33)24-18-5-7-19(8-6-18)31-14-23-28-29-31/h5-10,12,14,17H,3-4,11,13H2,1-2H3,(H,24,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMHXKXWQAQIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)N5C=NN=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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